molecular formula C17H20ClN3O3 B2859331 Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate CAS No. 94995-85-4

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate

Cat. No. B2859331
CAS RN: 94995-85-4
M. Wt: 349.82
InChI Key: YPJNKFOJKONRND-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C17H20ClN3O3 . It is a derivative of quinoline, a heterocyclic compound that is an important construction motif for the development of new drugs .


Synthesis Analysis

The synthesis of quinoline derivatives, such as Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate, has been achieved through various established protocols . These protocols can be altered to produce a number of differently substituted quinolines .


Molecular Structure Analysis

The molecular structure of Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate consists of a quinoline ring attached to a piperazine ring via a methyl group . The quinoline ring contains a chlorine atom at the 5th position and a hydroxy group at the 8th position .


Chemical Reactions Analysis

As a quinoline derivative, Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate can participate in both electrophilic and nucleophilic substitution reactions . The presence of the chlorine atom and the hydroxy group on the quinoline ring can influence the reactivity of the compound .


Physical And Chemical Properties Analysis

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate has a molecular weight of 349.81 . It has a predicted melting point of 133 °C, a predicted boiling point of 507.1±50.0 °C, and a predicted density of 1.352±0.06 g/cm3 . The compound also has a predicted acidity coefficient (pKa) of 8.99±0.59 .

properties

IUPAC Name

ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-2-24-17(23)21-8-6-20(7-9-21)11-12-10-14(18)13-4-3-5-19-15(13)16(12)22/h3-5,10,22H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJNKFOJKONRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazine-1-carboxylate

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